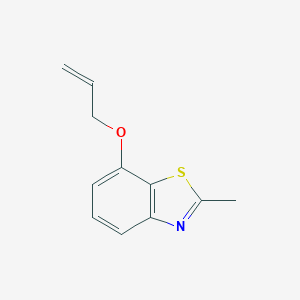

7-Allyloxy-2-methyl-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

163299-43-2 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-methyl-7-prop-2-enoxy-1,3-benzothiazole |

InChI |

InChI=1S/C11H11NOS/c1-3-7-13-10-6-4-5-9-11(10)14-8(2)12-9/h3-6H,1,7H2,2H3 |

InChI Key |

SNQAMCALOPHXFW-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(S1)C(=CC=C2)OCC=C |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)OCC=C |

Synonyms |

Benzothiazole, 2-methyl-7-(2-propenyloxy)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 7 Allyloxy 2 Methyl Benzothiazole and Mechanistic Insights into Its Formation

Established Synthetic Pathways for the Benzothiazole (B30560) Core System

The benzothiazole ring system is a prevalent heterocyclic motif in medicinal and materials chemistry. Its synthesis has been extensively studied, leading to the development of several reliable methodologies. These can be broadly categorized into condensation reactions, oxidative cyclization strategies, and transition metal-catalyzed approaches.

Condensation Reactions Involving 2-Aminothiophenol and Carbonyl Compounds

One of the most fundamental and widely employed methods for constructing the benzothiazole core involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds. This approach offers a versatile and direct route to a wide array of substituted benzothiazoles.

The reaction of 2-aminothiophenol with carboxylic acids or their derivatives, such as acid chlorides and esters, is a classic method for the synthesis of 2-substituted benzothiazoles. This reaction typically requires a dehydrating agent or catalyst and elevated temperatures to facilitate the cyclization. Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a solvent in these condensations.

The proposed mechanism for this condensation involves the initial formation of an o-ammoniumthiophenol salt with PPA, which then reacts with the carboxylic acid to form an intermediate o-ammoniophenyl ester. This intermediate undergoes an acyl migration to generate an o-acylaminothiophenol, which subsequently undergoes acid-catalyzed ring closure and dehydration to yield the 2-substituted benzothiazole.

| Reactants | Catalyst/Conditions | Product |

| 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric acid (PPA), Heat | 2-Substituted Benzothiazole |

| 2-Aminothiophenol, Acid Chloride | Base (e.g., pyridine), Heat | 2-Substituted Benzothiazole |

| 2-Aminothiophenol, Ester | PPA or other acid catalysts, Heat | 2-Substituted Benzothiazole |

This table summarizes common condensation reactions for the synthesis of the benzothiazole core.

The reaction between 2-aminothiophenol and aldehydes is another highly efficient method for the synthesis of 2-substituted benzothiazoles. This reaction can be catalyzed by various reagents, including acids, and can often be performed under relatively mild conditions.

The mechanism is believed to proceed through the initial formation of a Schiff base (imine) intermediate from the condensation of the amino group of 2-aminothiophenol and the aldehyde. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, leading to a dihydrobenzothiazole intermediate. Subsequent oxidation, often by air or an added oxidizing agent, yields the aromatic 2-substituted benzothiazole.

Transition Metal-Catalyzed Approaches for Benzothiazole Construction

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering high efficiency, functional group tolerance, and opportunities for novel bond formations. Palladium-, copper-, and ruthenium-based catalysts have been successfully employed in these transformations.

These reactions often proceed through mechanisms involving C-H activation, cross-coupling reactions, or intramolecular cyclizations. For instance, palladium-catalyzed intramolecular C-S bond formation from N-arylthioamides provides a direct route to 2-substituted benzothiazoles. The catalytic cycle typically involves oxidative addition of the palladium catalyst to a C-H or C-X bond, followed by reductive elimination to form the benzothiazole ring.

Regioselective Introduction of the Methyl Group at C-2 Position

For the synthesis of 7-Allyloxy-2-methyl-benzothiazole, the specific introduction of a methyl group at the C-2 position of the benzothiazole core is a crucial step. This can be achieved through several regioselective methods.

One of the most straightforward approaches is the condensation of the appropriate 2-aminothiophenol derivative with an acetylating agent, such as acetic acid or acetic anhydride. For the synthesis of 7-hydroxy-2-methyl-benzothiazole, the starting material would be 2-amino-3-mercaptophenol. The reaction with acetic anhydride would lead to the formation of the 2-methylbenzothiazole (B86508) ring system with the hydroxyl group at the 7-position. This reaction is a specific application of the general condensation reaction with carboxylic acid derivatives discussed in section 2.1.1.1. The regioselectivity is dictated by the starting 2-aminothiophenol derivative, ensuring the methyl group is introduced exclusively at the C-2 position.

The reaction of 2-amino-3-mercaptophenol with acetic anhydride proceeds via the formation of an N-acetylated intermediate, followed by an intramolecular cyclization and dehydration to afford 7-hydroxy-2-methyl-benzothiazole.

Synthesis of this compound

With the successful synthesis of the 7-hydroxy-2-methyl-benzothiazole intermediate, the final step is the introduction of the allyloxy group at the 7-position. This is typically achieved through a Williamson ether synthesis. google.commasterorganicchemistry.comyoutube.comwikipedia.org

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In this specific case, the 7-hydroxy-2-methyl-benzothiazole is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with an allyl halide, such as allyl bromide or allyl chloride, in an SN2 reaction to yield the desired this compound. google.com The use of a primary halide like allyl bromide is crucial to favor the SN2 pathway and minimize potential side reactions like elimination. masterorganicchemistry.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Amino-3-mercaptophenol, Acetic anhydride | Heat | 7-Hydroxy-2-methyl-benzothiazole |

| 2 | 7-Hydroxy-2-methyl-benzothiazole, Allyl bromide | Base (e.g., K2CO3), Solvent (e.g., acetone) | This compound |

This table outlines the key steps in the synthesis of this compound.

Synthetic Routes to 2-Methylbenzothiazole Analogues

The benzothiazole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. ekb.eg The most common and versatile approach involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. mdpi.commdpi.com For the synthesis of 2-methylbenzothiazole analogues specifically, this typically involves reacting 2-aminothiophenol with acetic acid or its derivatives, such as acetic anhydride or acetyl chloride.

One of the foundational methods for creating 2-substituted benzothiazoles is the reaction between 2-aminothiophenol and carboxylic acids or their derivatives. ekb.eg For instance, the condensation of 2-aminothiophenol with various fatty acids under microwave irradiation using P4S10 as a catalyst has been reported to produce 2-substituted benzothiazoles in high yields. mdpi.com Another route involves the reaction of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation to yield 2-chloromethyl-benzothiazole, which can be a precursor for further functionalization. mdpi.com

A plausible mechanism for the formation of the benzothiazole ring begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the reaction partner (e.g., an aldehyde or acyl chloride). ekb.eg This is followed by an intramolecular cyclization to form a dihydrobenzothiazole intermediate. Subsequent dehydration or oxidation then leads to the aromatic benzothiazole product. ekb.eg

Alternative strategies for synthesizing the 2-methylbenzothiazole core include:

Reaction with β-Diketones: Brønsted acid-catalyzed cyclization of 2-aminothiophenol with β-diketones can yield 2-substituted benzothiazoles under metal-free conditions. ekb.eg

From Aryl Methyl Ketones: An efficient one-pot strategy involves the reaction of aryl methyl ketones with 2-aminothiophenol under metal-free conditions to form 2-acylbenzothiazoles. mdpi.com

Using Acetic Anhydride: A method for preparing 2-methylbenzothiazole derivatives involves adding acetic anhydride and a 2-aminothiophenol halide into a glacial acetic acid reaction system. google.com

Influence of Reaction Conditions on 2-Substitution

The conditions under which the synthesis of 2-substituted benzothiazoles is carried out have a profound impact on the reaction's efficiency, yield, and environmental footprint. Key variables include the choice of catalyst, solvent, and energy source (conventional heating versus microwave irradiation).

Catalysis: A wide range of catalysts can be employed to promote the condensation reaction. For example, a mixture of H2O2/HCl in ethanol at room temperature serves as an effective catalytic system for the condensation of 2-aminothiophenol with aldehydes, offering excellent yields in a short time. mdpi.commdpi.com Nanoparticles, such as those made of Zinc Oxide (ZnO) or Titanium Dioxide (TiO2), have also been used as recyclable catalysts under solvent-free conditions, demonstrating high efficiency. ekb.egmdpi.com The use of molecular iodine has been reported for a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, which is highly economical. mdpi.compharmacyjournal.in

Solvent: The choice of solvent can significantly affect reaction rates and outcomes. While traditional syntheses often use organic solvents like ethanol or toluene, there is a growing trend towards greener alternatives. ekb.egmdpi.com Reactions can be performed in eco-friendly media like glycerol or even under solvent-free conditions, particularly in conjunction with microwave heating or solid-phase synthesis. mdpi.comresearchgate.net Solvent-free reactions at room temperature have been shown to be highly efficient, often completing in minutes with excellent yields. researchgate.netresearchgate.net

Energy Source: Microwave irradiation has emerged as a powerful tool in the synthesis of benzothiazole derivatives, offering significant advantages over conventional heating methods. nih.gov Microwave-assisted synthesis often leads to dramatic reductions in reaction times (from hours to minutes) and improved yields. nih.govsemanticscholar.org This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

The following table summarizes the influence of different reaction conditions on the synthesis of 2-substituted benzothiazoles.

| Parameter | Condition | Effect on Reaction | Source |

| Catalyst | H2O2/HCl | High yields (85-94%), short reaction times (45-60 min). | mdpi.com |

| ZnO Nanoparticles | High yields (79-91%) under solvent-free conditions at room temperature. | ekb.egmdpi.com | |

| Molecular Iodine | Economical, solvent-free, solid-phase reaction with excellent yields. | mdpi.compharmacyjournal.in | |

| Solvent | Solvent-Free | Environmentally friendly, often faster reaction rates, simplified workup. | mdpi.comresearchgate.netresearchgate.net |

| Glycerol | Eco-friendly reaction medium, particularly for microwave-assisted synthesis. | mdpi.com | |

| Energy Source | Microwave Irradiation | Drastically reduced reaction times (minutes vs. hours), often higher yields. | nih.govsemanticscholar.org |

| Conventional Heating | Longer reaction times (hours), may require higher temperatures. | nih.gov |

Selective Functionalization at C-7 Position with the Allyloxy Moiety

Once the 2-methylbenzothiazole core is synthesized, the next critical step is the introduction of the allyloxy group specifically at the C-7 position of the fused benzene (B151609) ring. This requires a two-fold strategy: an effective etherification reaction for the O-allylation and a method to ensure the reaction occurs with high regioselectivity at the desired position. The likely precursor for this step is 7-hydroxy-2-methyl-benzothiazole.

Etherification Reactions for O-Allylation

O-allylation is the process of forming an allyl ether. For phenolic substrates, such as a hypothetical 7-hydroxy-2-methyl-benzothiazole, this is typically achieved through nucleophilic substitution reactions.

The most classic method is the Williamson ether synthesis , which involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion. This is followed by a reaction with an allyl halide, such as allyl bromide or allyl chloride, in an SN2 reaction.

More modern and often milder methods involve transition metal catalysis. Palladium-catalyzed allylic etherification has been established as a general strategy for synthesizing allylic aryl ethers. frontiersin.org These reactions can proceed under mild conditions, tolerate a broad scope of functional groups, and offer excellent regioselectivity. frontiersin.org For example, phenols can be reacted with vinyl ethylene carbonate in the presence of a palladium catalyst to produce allylic aryl ethers in good to excellent yields. frontiersin.org Other methods utilize different allylating agents like diallyl ether or allylic acetates in the presence of a palladium catalyst. researchgate.netrsc.org The palladium-catalyzed approach often provides the kinetically favored O-allylated product exclusively over the thermodynamically favored C-allylated product. organic-chemistry.org

Strategies for Achieving Regioselectivity at Benzene Ring Positions

Achieving regioselectivity—the control of where a functional group attaches to a molecule—is a central challenge in organic synthesis. For an electron-poor heterocyclic system like benzothiazole, direct electrophilic aromatic substitution can be difficult and may lead to mixtures of products, often favoring the C-4 and C-7 positions. nih.gov Therefore, more sophisticated strategies are required to selectively functionalize the C-7 position.

One powerful approach is directed C-H functionalization . This involves using a directing group already present on the molecule to guide a catalyst to a specific C-H bond. While direct C-H functionalization of the benzothiazole core itself has been explored, achieving selectivity can be complex. chemrxiv.org

A more predictable strategy involves a synthesis-based approach , where the substitution pattern is built into the starting materials. To synthesize this compound, one would ideally start with a pre-functionalized benzene derivative. The synthesis would begin with a 2-amino-3-substituted thiophenol, where the substituent at the 3-position is either a hydroxyl group or a precursor that can be converted to a hydroxyl group after the benzothiazole ring is formed.

For example, a synthetic route could involve:

Starting with 2-amino-3-mercaptophenol.

Condensation with acetic anhydride to form 7-hydroxy-2-methyl-benzothiazole.

Subsequent O-allylation of the hydroxyl group at the C-7 position using one of the etherification methods described above.

Another advanced technique for achieving regioselectivity is through iridium-catalyzed C-H borylation . This method allows for the introduction of a versatile boryl group at specific positions (e.g., C-5 or C-4/C-6) on the benzothiazole ring, which can then be further functionalized. nih.govacs.org While this specific method targets other positions, it highlights the type of modern synthetic tool used to control regiochemistry on complex aromatic systems. Similarly, iron(III)-catalyzed reactions have been used for the regioselective synthesis of electron-rich benzothiazoles, demonstrating control over C-H functionalization. acs.orgnih.gov

Advanced and Sustainable Synthetic Approaches for Benzothiazole Derivatives

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. Microwave-assisted synthesis and solvent-free reaction conditions are two prominent examples of such advanced and sustainable approaches that have been successfully applied to the synthesis of benzothiazole derivatives. mdpi.compharmacyjournal.in

Microwave-Assisted Synthesis and Solvent-Free Conditions

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source has revolutionized the synthesis of many heterocyclic compounds, including benzothiazoles. ias.ac.in Compared to conventional heating, microwave-assisted synthesis offers several key advantages:

Rapid Reaction Rates: Reactions that take several hours using an oil bath can often be completed in a matter of minutes under microwave irradiation. nih.govsemanticscholar.org For example, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and fatty acids was completed in 3-4 minutes. mdpi.com

Higher Yields: The efficient and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired compound. nih.govtandfonline.com

Energy Efficiency: By significantly reducing reaction times, microwave synthesis can be more energy-efficient than prolonged conventional heating.

A variety of benzothiazole derivatives have been synthesized using microwave assistance, often in one-pot procedures. semanticscholar.orgias.ac.in For instance, the condensation of 2-aminothiophenol with aldehydes is significantly accelerated under microwave conditions. mdpi.com

Solvent-Free Conditions: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-phase, reactions offer numerous benefits, including reduced environmental impact, lower costs, and simplified purification procedures. researchgate.net The synthesis of benzothiazole derivatives is particularly amenable to solvent-free conditions. The reaction of 2-aminothiophenol with aromatic benzoyl chlorides proceeds efficiently at room temperature without any solvent, affording products in excellent yields within minutes. researchgate.netresearchgate.net This approach is not only environmentally benign but also highly efficient. researchgate.net

The combination of microwave irradiation and solvent-free conditions represents a particularly powerful and sustainable synthetic strategy. mdpi.compharmacyjournal.in This combination leverages the speed of microwave heating with the environmental benefits of eliminating solvents, providing a rapid, efficient, and green route to benzothiazole derivatives. pharmacyjournal.in

The following table compares conventional and advanced synthetic approaches for benzothiazole derivatives.

| Method | Reaction Time | Yield | Conditions | Sustainability | Source |

| Conventional Heating | 2 - 8 hours | Variable | Organic solvent, external heating | Low | nih.gov |

| Microwave-Assisted | 3 - 10 minutes | Often Increased (by 3-113%) | Can be solvent-free or in green solvents (e.g., water, glycerol) | High | mdpi.comnih.gov |

| Solvent-Free (Room Temp) | ~3 minutes | Good to Excellent | Solid-phase, catalyst | Very High | researchgate.netresearchgate.net |

| Microwave-Assisted & Solvent-Free | 3 - 4 minutes | High | Solid-phase, microwave irradiation | Very High | mdpi.com |

Utilization of Nanocatalysts in Benzothiazole Synthesis

The synthesis of the benzothiazole core, a fundamental structure in many biologically active molecules, has been significantly advanced through the application of nanotechnology. Nanocatalysts have emerged as a highly efficient and environmentally benign alternative to traditional catalysts, offering advantages such as high reusability, mild reaction conditions, and improved product yields. biolmolchem.comnanomaterchem.combiolmolchem.com These catalysts, particularly those based on magnetic nanoparticles, provide a large surface area for reactions and can be easily separated from the reaction mixture using an external magnet, simplifying product purification and reducing waste. nanomaterchem.comnanomaterchem.com

Research has demonstrated the efficacy of various nanocatalysts in synthesizing 2-substituted benzothiazoles, typically through the condensation of 2-aminothiophenol with aldehydes or other carbonyl-containing compounds. biolmolchem.comekb.egmdpi.com

Magnetic Nanocatalyst Applications

Magnetic nanoparticles are frequently used as a support for catalytically active metals due to their high surface-to-volume ratio and ease of recovery. nanomaterchem.com

One such catalyst is a copper (I) iodide complex supported on magnetic Fe3O4 nanoparticles functionalized with Serine (Fe3O4-Serine-CuI). nanomaterchem.comnanomaterchem.com This nanocatalyst has been successfully employed in the one-pot, three-component synthesis of 2-substituted benzothiazoles from 2-iodoaniline, aromatic aldehydes, and thiourea in refluxing water. nanomaterchem.com The Fe3O4-Serine-CuI catalyst is noted for its high stability and can be reused multiple times without significant loss of activity. nanomaterchem.com

Another novel magnetic nanocatalyst, Fe3O4@Pyl-Cu, has been utilized as an efficient acid catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes. biolmolchem.combiolmolchem.com This reaction, carried out in ethanol at 80°C, produces 2-arylbenzothiazoles in excellent yields. biolmolchem.com A key advantage of the Fe3O4@Pyl-Cu catalyst is its simple and effective recovery using a magnetic field, allowing for repeated use without a decline in performance. biolmolchem.combiolmolchem.com The use of this non-toxic, recyclable, and low-cost catalyst in a green solvent highlights the method's environmental benefits. biolmolchem.com

The general mechanism for the formation of benzothiazole derivatives using these catalysts involves the nucleophilic attack of 2-aminothiophenol on the carbonyl group of an aldehyde, followed by a cyclization reaction and subsequent oxidation to form the final benzothiazole product. ekb.eg

Research Findings on Nanocatalysts in Benzothiazole Synthesis

The following table summarizes research findings for various nanocatalysts used in the synthesis of the benzothiazole ring system.

| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |

| Fe3O4@Pyl-Cu | 2-aminothiophenol, Aromatic aldehydes | Ethanol | 80 °C | Excellent | biolmolchem.combiolmolchem.com |

| Fe3O4-Serine-CuI | 2-iodoaniline, Aromatic aldehydes, Thiourea | Water | Reflux | High | nanomaterchem.comnanomaterchem.com |

| Nickel Oxide (NiO) Nanorods | 2-aminothiophenol, Benzaldehyde | Ethanol | N/A | N/A | ekb.eg |

| Cu(II)-containing nano-silica triazine dendrimer | 2-aminothiophenol, Aryl aldehydes | N/A | N/A | 87-98% | mdpi.com |

| MoO3 nanorods | 2-aminothiophenol, Aldehydes | Solvent-free | N/A | High | mdpi.com |

The development of nanocatalytic systems represents a significant step forward in the green and efficient synthesis of benzothiazoles. These methods offer numerous advantages over conventional approaches, including the use of non-toxic and recyclable catalysts, operation in environmentally friendly solvents like water and ethanol, faster reaction times, simple product separation, and high product yields. biolmolchem.comnanomaterchem.com

Mechanistic Studies and Biological Target Elucidation of Benzothiazole Derivatives

Molecular Mechanisms of Action in Investigational Biological Contexts

Scientific investigation into the specific molecular mechanisms of 7-Allyloxy-2-methyl-benzothiazole is not documented in the available literature. While the benzothiazole (B30560) scaffold is a common feature in many biologically active compounds, the specific effects of the 7-allyloxy and 2-methyl substitutions on biological targets have not been reported.

Enzyme Inhibition and Activation Studies

There are no published studies detailing the inhibitory or activatory effects of This compound on any enzyme class.

Targeting Kinases (e.g., Protein Tyrosine Kinase, Cyclin-Dependent Protein Kinases)

No data is available regarding the interaction of This compound with protein tyrosine kinases or cyclin-dependent protein kinases.

Inhibition of Hydrolases (e.g., Soluble Epoxide Hydrolase, Fatty Acid Amide Hydrolase)

The inhibitory activity of This compound against soluble epoxide hydrolase or fatty acid amide hydrolase has not been reported in scientific literature.

Interactions with Other Enzymes (e.g., Carbonic Anhydrase, Topoisomerase, DprE1)

There is no available research on the interaction between This compound and other enzymes such as carbonic anhydrase, topoisomerase, or DprE1.

Receptor Binding and Modulation Investigations

No receptor binding or modulation studies have been published for This compound .

Interference with Key Cellular Pathways (e.g., cell cycle regulation, angiogenesis, apoptosis induction)

The effect of This compound on key cellular pathways, including cell cycle regulation, angiogenesis, and apoptosis, has not been investigated in the available scientific literature.

Mechanistic Elucidation of Compound Specificity and Selectivity

Extensive literature searches have been conducted to elucidate the mechanistic underpinnings of the specificity and selectivity of the chemical compound This compound . Despite a thorough review of scientific databases, research articles, and patent literature, no specific studies detailing the mechanistic pathways, biological targets, or the basis for its specificity and selectivity could be identified for this particular derivative.

The broader class of benzothiazole derivatives has been the subject of numerous investigations, revealing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pcbiochemres.comnih.govresearchgate.netmdpi.comchemistryjournal.netpharmacyjournal.inijper.org Structure-activity relationship (SAR) studies on various substituted benzothiazoles have provided insights into how different functional groups at various positions on the benzothiazole ring influence their biological effects. nih.govdntb.gov.ua For instance, substitutions at the C2 and C6 positions have been shown to be critical for the anticancer activity of some benzothiazole compounds. nih.govnih.gov

Unfortunately, for this compound, data from such studies, including enzyme inhibition assays, receptor binding affinities, or effects on specific cellular signaling cascades, are not present in the public domain. Consequently, the elucidation of its biological targets and the molecular basis for its specificity and selectivity cannot be provided at this time. Further research is required to explore the pharmacological properties of this specific compound.

Advanced Applications and Emerging Research Frontiers for Benzothiazole Derivatives

Applications in Advanced Materials Science

The benzothiazole (B30560) core is a well-established scaffold in the development of advanced materials due to its rigid, planar structure and electron-rich nature, which facilitates a wide range of applications. However, specific research detailing the applications of 7-Allyloxy-2-methyl-benzothiazole in advanced materials science is not extensively documented in publicly available scientific literature. The potential applications listed below are based on the known functionalities of the benzothiazole moiety and the attached functional groups.

While benzothiazole derivatives are widely studied for their fluorescent properties and as components in OLEDs, there is currently no specific research available that details the use of This compound in luminescent materials or as a component in Organic Light-Emitting Devices. The inherent electronic properties of the benzothiazole ring system suggest potential for luminescence, but this has not been experimentally verified for this specific compound in the available literature.

The benzothiazole structure is a key component in many chemosensors and bioimaging probes due to its ability to interact with various analytes and its favorable photophysical properties. nih.gov These derivatives are often designed to detect metal ions and other biologically relevant molecules. nih.gov

For This compound , its potential as a chemical sensor or bioimaging probe has not been specifically investigated or reported. The presence of the allyloxy group and the benzothiazole core could theoretically be functionalized to create selective sensors, but such derivatives and their applications have not been described in current research.

Development of Chemical Biology Tools and Molecular Probes

The benzothiazole scaffold is of significant interest in medicinal chemistry and chemical biology. While the broader class of benzothiazole derivatives has been explored for various biological activities, specific studies on This compound as a chemical biology tool or molecular probe are not present in the current body of scientific literature.

Future Research Directions for Expanding the Utility of the Benzothiazole Scaffold

Future research could explore the synthesis and properties of This compound to determine its potential in the aforementioned applications. Key research directions could include:

Functionalization: The allyl group is amenable to a variety of chemical transformations, which could be used to attach this molecule to polymers or other functional moieties, potentially unlocking applications in materials science.

Photophysical Characterization: A thorough investigation of the absorption and emission properties of This compound is required to assess its suitability for use in luminescent materials, OLEDs, or as a fluorescent probe.

Derivatization for Sensing: The benzothiazole core could be further modified to create specific binding sites for ions or biomolecules, which could then be developed into novel sensors.

Biological Screening: Systematic screening of This compound and its derivatives for various biological activities could reveal potential applications in medicinal chemistry or as chemical biology tools.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Allyloxy-2-methyl-benzothiazole in laboratory settings?

- Methodological Answer: General safety protocols for benzothiazoles include using personal protective equipment (PPE), proper ventilation, and emergency procedures for spills. For inhalation exposure, move the individual to fresh air and seek medical attention if symptoms persist. Skin contact requires immediate washing with soap and water, while eye exposure necessitates flushing with water for several minutes. Avoid inducing vomiting for ingestion and consult a poison control center. These protocols align with safety standards for structurally similar 2-aminobenzothiazole derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound and its derivatives?

- Methodological Answer: A common approach involves substituting the 2-amino group in benzothiazole precursors with allyloxy and methyl groups. For example, hydrazine derivatives of benzothiazoles (e.g., 2-hydrazinylbenzothiazole) can react with allylating agents under controlled conditions. Optimization of solvent systems (e.g., ethanol or methanol), temperature (reflux conditions), and catalysts (e.g., acidic or basic media) is critical. Similar methodologies are documented for synthesizing 7-chloro-6-fluoro-2-aminobenzothiazole derivatives via reactions with chloroacetyl chloride or hydrazine hydrate .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer:

- IR Spectroscopy: Look for characteristic peaks such as C-O-C stretching (1100–1250 cm⁻¹) from the allyloxy group and C=S stretching (650–750 cm⁻¹) from the benzothiazole core.

- ¹H-NMR: The allyloxy group shows signals for the allylic protons (δ 4.5–5.5 ppm) and a methyl group (δ 2.3–2.7 ppm) attached to the benzothiazole ring. Aromatic protons from the benzothiazole moiety appear as multiplets in δ 7.0–8.0 ppm.

- ¹³C-NMR: The methine carbon of the allyloxy group resonates at δ 70–80 ppm, while the methyl carbon appears at δ 20–25 ppm. These techniques are routinely used for benzothiazole derivatives, as demonstrated in studies on antimicrobial agents .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound derivatives under varying catalytic conditions?

- Methodological Answer: Reaction optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or methanol is suitable for condensation reactions.

- Catalyst Use: Acidic catalysts (e.g., HCl) improve electrophilic substitution, whereas bases (e.g., K₂CO₃) facilitate deprotonation in coupling reactions.

- Temperature Control: Reflux conditions (70–100°C) are often optimal for achieving high yields without decomposition. For example, the synthesis of 7-chloro-6-fluoro-2-aminobenzothiazole derivatives achieved 75–85% yields under reflux with ethanol .

Q. How do computational methods (DFT, TD-DFT) contribute to understanding the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++(d,p) level predict molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. These analyses reveal charge distribution, reactivity sites (e.g., nucleophilic allyloxy group), and optical properties. Time-Dependent DFT (TD-DFT) further models UV-Vis absorption spectra, aiding in the design of fluorescent probes or photosensitizers. Similar approaches have been applied to azo dyes and benzothiazole-based sensors .

Q. What experimental approaches resolve contradictory bioactivity data observed in antimicrobial assays for benzothiazole derivatives?

- Methodological Answer: Contradictions may arise from variations in substituent effects, assay conditions, or microbial strains. To address this:

- Standardize Assays: Use reference strains (e.g., Staphylococcus aureus MTCC 737) and consistent inoculum sizes.

- Structure-Activity Relationship (SAR) Analysis: Compare derivatives with substituents like NO₂, Br, or OCH₃, which enhance activity due to electron-withdrawing effects. For instance, nitro-group-containing benzothiazoles showed higher antifungal activity against Candida tropicalis .

- Dose-Response Curves: Calculate IC₅₀ values to quantify potency differences.

Q. How can molecular docking studies investigate the interaction of this compound derivatives with biological targets?

- Methodological Answer:

- Target Selection: Choose receptors with known benzothiazole affinity (e.g., PPAR-γ for antidiabetic activity or falcipain-2 for antimalarial studies).

- Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.

- Validation: Compare docking scores with experimental IC₅₀ values. For example, benzothiazole-based sulfonylureas showed strong PPAR-γ binding in docking studies, correlating with their hypoglycemic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.